molecular formula C8H13N3O B1438305 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol CAS No. 1152966-21-6

2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol

Cat. No. B1438305
M. Wt: 167.21 g/mol
InChI Key: UVDFKTGJKRQWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic compound with two nitrogen atoms . Pyrazole derivatives are known to exhibit significant biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . This results in the formation of pyrazoloazines, an interesting array of fused heterocyclic systems . The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world .


Molecular Structure Analysis

The molecular structure of “2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol” can be determined using various techniques such as X-ray crystallography, 1H and 13C NMR, and HRMS studies .


Chemical Reactions Analysis

5-Aminopyrazoles, like “2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol”, are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH . These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .

Scientific Research Applications

  • Organic and Medicinal Chemistry

    • 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
    • They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
    • The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • These outstanding compounds synthesized via a wide variety of approaches are similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
  • Pharmaceuticals

    • Indole derivatives, which are structurally similar to pyrazoles, have been found in many important synthetic drug molecules .
    • They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
    • Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • This has created interest among researchers to synthesize a variety of indole derivatives .
  • Synthesis of Heterocyclic Compounds

    • 5-Amino-pyrazoles are used as potent reagents in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
    • They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
    • The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • These compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
  • Development of Antiviral Agents

    • Indole derivatives, which are structurally similar to pyrazoles, have been found to possess antiviral activity .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Synthesis of Functional Materials

    • Nitrogen-containing aromatic heterocycles are common motifs in a wide range of functional materials .
    • 5-Amino-pyrazoles, similar to your compound, are used as potent reagents in the synthesis of these materials .
    • The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • These materials have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
  • Development of Antimicrobial Agents

    • Indole derivatives, which are structurally similar to pyrazoles, have been found to possess antimicrobial activity .
    • Various natural compounds contain indole as a parent nucleus, for example, tryptophan .
    • Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
    • These derivatives have been synthesized and screened for different pharmacological activities .

properties

IUPAC Name

2-(5-amino-3-cyclopropylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-5-7(6-1-2-6)10-11(8)3-4-12/h5-6,12H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDFKTGJKRQWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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